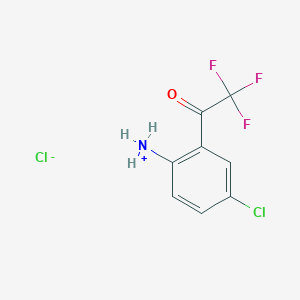

4-Chloro-2-(trifluoroacétyl)aniline chlorhydrate hydrate

Vue d'ensemble

Description

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is an organic compound with the molecular formula C8H6Cl2F3NO. It is a pale yellow solid that is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO) . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of HIV reverse transcriptase inhibitors .

Applications De Recherche Scientifique

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride has several scientific research applications:

Pharmaceuticals: It is a key intermediate in the synthesis of HIV reverse transcriptase inhibitors, such as efavirenz.

Chemical Research: The compound is used in various chemical research applications to study reaction mechanisms and develop new synthetic methods.

Biological Studies: It is used in biological studies to understand its effects on different biological pathways and molecular targets.

Mécanisme D'action

The primary mechanism of action of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is as an inhibitor of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus, and by inhibiting it, the compound helps to prevent the virus from multiplying. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the compound binds and inhibits its activity .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Méthodes De Préparation

The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride typically involves multiple steps:

Starting Material: The process begins with parachloroaniline as the starting material.

Friedel-Crafts Reaction: The intermediate is dissolved in an organic solvent and reacted with trifluoroacetyl chloride in the presence of a Lewis acid (such as zinc chloride or aluminum trichloride) to form an acylate intermediate.

This method is advantageous due to its high safety, low cost, simple operation, and minimal pollution .

Analyse Des Réactions Chimiques

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction:

Friedel-Crafts Acylation: As mentioned in the preparation methods, the compound is formed through a Friedel-Crafts acylation reaction.

Common reagents used in these reactions include acyl chlorides, trifluoroacetyl chloride, and Lewis acids like zinc chloride and aluminum trichloride . The major products formed from these reactions are intermediates that can be further processed into pharmaceuticals .

Comparaison Avec Des Composés Similaires

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride can be compared with other similar compounds, such as:

4-Chloro-2-(trifluoromethyl)aniline: This compound has a similar structure but lacks the acetyl group, which affects its reactivity and applications.

4-Chloro-2-(trifluoroacetyl)aniline: The non-hydrochloride form of the compound, which has different solubility and stability properties.

The uniqueness of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride lies in its specific structure that allows it to act as an effective intermediate in pharmaceutical synthesis, particularly for HIV reverse transcriptase inhibitors .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate involves the reaction of 4-chloroaniline with trifluoroacetic anhydride followed by treatment with hydrochloric acid to obtain the hydrochloride salt form. The final compound is obtained as a hydrate by crystallization from an appropriate solvent.", "Starting Materials": ["4-chloroaniline", "trifluoroacetic anhydride", "hydrochloric acid", "appropriate solvent"], "Reaction": [ "Step 1: 4-chloroaniline is dissolved in anhydrous dichloromethane.", "Step 2: Trifluoroacetic anhydride is added dropwise to the reaction mixture with stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2-3 hours at room temperature.", "Step 4: The reaction mixture is then poured into a mixture of ice and hydrochloric acid.", "Step 5: The resulting solid is filtered and washed with water.", "Step 6: The solid is dried under vacuum to obtain 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride as a white solid.", "Step 7: The compound is dissolved in an appropriate solvent and allowed to crystallize to obtain the hydrate form of the compound." ] } | |

Numéro CAS |

173676-59-0 |

Formule moléculaire |

C8H6Cl2F3NO |

Poids moléculaire |

260.04 g/mol |

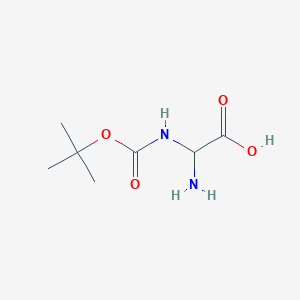

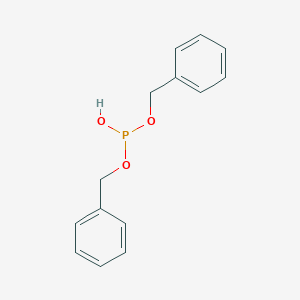

Nom IUPAC |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride |

InChI |

InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H |

Clé InChI |

PNLSPSLPBVQWAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-] |

SMILES canonique |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl |

Pictogrammes |

Corrosive |

Synonymes |

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)